![molecular formula C18H19Cl2N5O2 B2707004 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide CAS No. 946337-63-9](/img/structure/B2707004.png)

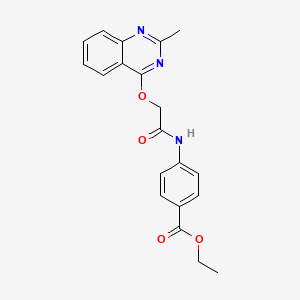

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

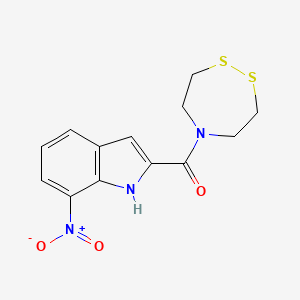

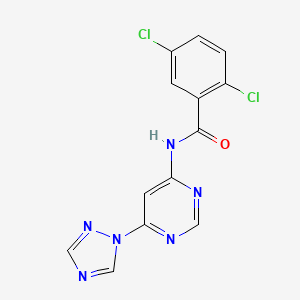

The compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .Molecular Structure Analysis

The molecular structure of the compound is characterized by a pyrazolo [3,4-d]pyrimidine ring system . This structure consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3- d ]pyrimidin-7-one derivatives .Scientific Research Applications

- Research suggests that this compound exhibits anti-cancer activity by inhibiting specific tyrosine kinases involved in cell signaling pathways. It may interfere with cancer cell growth and metastasis .

- The compound has been investigated as a stabilizer in polyolefins (e.g., plastics) used for food packaging. At a maximum content of 50 mg/kg, it helps maintain stability during high-temperature processing and long-term storage .

- Additionally, it has been applied in modifying nano-TiO2 (titanium dioxide nanoparticles) for potential use in various applications .

Anti-Cancer Properties

Stabilizer in Polyolefins for Food Packaging

Thermokinetics and Nano-TiO2 Modification

Organic Field Effect Transistors (OFETs)

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in various fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name |

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,4-dichlorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N5O2/c1-18(2,3)25-16-12(9-22-25)17(27)24(10-21-16)7-6-15(26)23-11-4-5-13(19)14(20)8-11/h4-5,8-10H,6-7H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTFDJQPADLAKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2706931.png)

![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone](/img/structure/B2706933.png)

![4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2706934.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2706942.png)